Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure, which includes a tert-butyl ester group and a chloropyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloropyrimidine moiety: This step often involves a nucleophilic substitution reaction where a chloropyrimidine derivative is introduced.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chloropyrimidine moiety or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the chlorine atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving pyrimidine derivatives.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting or modifying their function. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butylamine: An aliphatic primary amine with applications in organic synthesis.
1-Naphthoic acid: A naphthalene derivative used in various chemical reactions.
Uniqueness
Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its combination of a bicyclic core and a chloropyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3/c1-15(2,3)23-14(22)20-6-9-10(7-20)11(9)19-12(21)8-4-17-13(16)18-5-8/h4-5,9-11H,6-7H2,1-3H3,(H,19,21)/t9-,10+,11? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGJRZQVVUEBAC-ZACCUICWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2NC(=O)C3=CN=C(N=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2NC(=O)C3=CN=C(N=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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